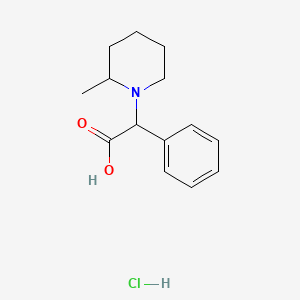

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride typically involves the following steps:

Formation of 2-Methylpiperidine: This can be achieved through the hydrogenation of 2-methylpyridine in the presence of a suitable catalyst.

Alkylation Reaction: The 2-methylpiperidine is then reacted with phenylacetic acid chloride in the presence of a base such as triethylamine to form (2-Methyl-piperidin-1-YL)-phenyl-acetic acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the hydrogenation step and automated systems for the handling of reagents and solvents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The phenylacetic acid moiety may also play a role in its biological activity by interacting with enzymes or other proteins.

Comparación Con Compuestos Similares

Piperidine: A simpler structure with similar biological activities.

Phenylacetic Acid: Shares the phenylacetic acid moiety but lacks the piperidine ring.

N-Methylpiperidine: Similar structure but with a methyl group on the nitrogen atom.

Uniqueness: (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is unique due to the combination of the piperidine ring and the phenylacetic acid moiety, which may confer distinct biological activities and therapeutic potential compared to its individual components or other similar compounds.

Actividad Biológica

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group at the second position, linked to a phenyl-acetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets in the body:

- Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing serotonin and norepinephrine systems, which could lead to antidepressant effects.

- Enzymatic Interactions : The phenyl-acetic acid component may engage with specific enzymes or proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest an influence on neurotransmitter systems, particularly serotonin and norepinephrine.

- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : It has shown promise in preliminary antimicrobial assays, indicating potential applications in infectious disease treatment.

1. Antidepressant Potential

A study highlighted the compound's ability to modulate neurotransmitter levels in animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages over a two-week period.

2. Anti-inflammatory Activity

In vitro experiments demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in human cell lines. The IC50 values ranged from 10 to 15 µM across different assays, suggesting a strong anti-inflammatory effect .

3. Antimicrobial Studies

A series of antimicrobial tests revealed that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| (2-Methyl-piperidin-1-YL)-phenyl-acetic acid HCl | Antidepressant, Anti-inflammatory | IC50: 10-15 µM (anti-inflammatory) MIC: 5-20 µg/mL (antimicrobial) |

| Benzoylpiperidine derivatives | MAGL inhibition | IC50: 0.84 µM |

| Piperidine-based opioids | μ-opioid receptor affinity | Binding affinity: ~190 nM |

Propiedades

IUPAC Name |

2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQLTAQHPBTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.